(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid
CAS No.: 649761-21-7
Cat. No.: VC0109884
Molecular Formula: C₁₅H₂₀O₃Si
Molecular Weight: 276.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 649761-21-7 |
|---|---|
| Molecular Formula | C₁₅H₂₀O₃Si |
| Molecular Weight | 276.4 |
| IUPAC Name | (1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H20O3Si/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18)/t13-,14-/m0/s1 |
| SMILES | C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2 |
Introduction
Structural Analysis
Stereochemistry
The stereochemical configuration (1R,5S) indicates that the molecule has specific optical activity due to its chiral centers at positions 1 and 5 on the cyclopentene ring . Chirality plays a crucial role in determining the compound's interaction with other molecules in chemical reactions or biological systems.
Synthesis Pathways
General Synthetic Approach
Applications in Organic Synthesis
Role as a Catalyst or Intermediate
(1R,5S)-5-(Dimethylphenylsilyl)-2-(hydroxymethyl)-2-cyclopentene-1-carboxylic acid serves as a versatile intermediate in organic synthesis pathways due to its reactive functional groups:
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The carboxylic acid group enables esterification and amidation reactions.
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The hydroxymethyl group participates in condensation reactions.
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The dimethylphenylsilyl group facilitates silylation processes critical for protecting alcohols during synthesis .
Examples of Synthetic Applications
This compound has been utilized in the synthesis of complex molecules such as pharmaceuticals and natural products:
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Formation of cyclic esters and amides.
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Development of silicon-containing drugs with enhanced bioavailability.
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Creation of optically active intermediates for asymmetric synthesis .
Research Findings
Recent Studies
Recent research has focused on optimizing reaction conditions for utilizing this compound in various synthetic contexts:
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Studies have demonstrated its role in enhancing yields during esterification and amidation reactions under mild conditions .
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Investigations into its utility as a chiral auxiliary have highlighted its effectiveness in promoting stereoselective transformations .
Mechanistic Insights
Mechanistic studies reveal that the dimethylphenylsilyl group stabilizes reaction intermediates through electronic effects, facilitating smoother reaction pathways . Additionally, the hydroxymethyl functionality provides hydrogen bonding capabilities that can influence reaction kinetics.
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